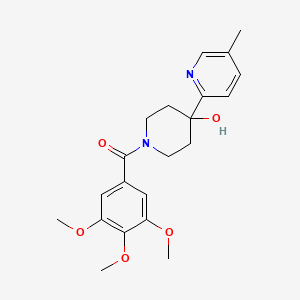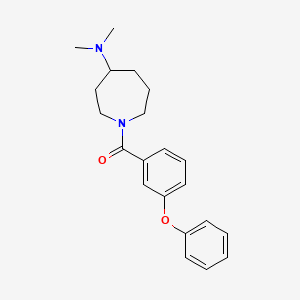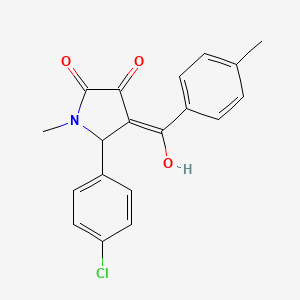![molecular formula C26H23NO3 B5309087 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5309087.png)
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol is a chemical compound that has been the subject of many scientific studies. It is a derivative of quinoline and has been synthesized using various methods. This compound has shown potential as a therapeutic agent due to its unique mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to modulate the expression of certain genes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its potential therapeutic applications. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol in lab experiments is its potential therapeutic applications. It has also been shown to have low toxicity in animal studies. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol. One area of research could be to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another area of research could be to study its potential use in combination with other therapeutic agents. Additionally, more studies could be conducted to determine its safety and efficacy in humans.
In conclusion, 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol is a chemical compound that has shown potential as a therapeutic agent due to its unique mechanism of action and biochemical effects. Its synthesis method has been achieved using various methods. It has been the subject of many scientific studies and has demonstrated antimicrobial, antitumor, and anti-inflammatory properties. Future research could focus on further investigating its mechanism of action and identifying specific targets for its therapeutic applications, studying its potential use in combination with other therapeutic agents, and determining its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol has been achieved using different methods. One of the methods used involves the reaction of 8-hydroxyquinoline with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzyl bromide to produce the final product.
Applications De Recherche Scientifique
2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol has been the subject of many scientific studies due to its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(E)-2-(3-ethoxy-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-2-29-25-17-19(12-16-24(25)30-18-20-7-4-3-5-8-20)11-14-22-15-13-21-9-6-10-23(28)26(21)27-22/h3-17,28H,2,18H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXPZBFKHEWEM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,5-trimethyl-N-[1-(2-thienylcarbonyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5309028.png)
![2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B5309030.png)

![2-(1-adamantyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309047.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5309053.png)
![2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5309058.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5309060.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5309061.png)
![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)


![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)